molecular formula C7H13NO2 B14031776 (S)-2-Ethylpyrrolidine-2-carboxylic acid

(S)-2-Ethylpyrrolidine-2-carboxylic acid

Cat. No.: B14031776
M. Wt: 143.18 g/mol
InChI Key: XLWGHTVXGZCNKN-ZETCQYMHSA-N
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Description

(S)-2-Ethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, where the pyrrolidine ring is substituted with an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as (S)-proline.

    Alkylation: The key step involves the alkylation of the pyrrolidine ring. This can be achieved using ethyl halides under basic conditions.

    Hydrolysis: The alkylated product is then subjected to hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation and hydrolysis processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as palladium-catalyzed cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Ethylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: Researchers use it to study enzyme-substrate interactions and protein folding mechanisms.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its chiral nature allows it to fit into active sites of enzymes, influencing their activity and the overall biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    (S)-2-Methylpyrrolidine-2-carboxylic acid: Another analog with a methyl group instead of an ethyl group.

    (S)-2-Propylpyrrolidine-2-carboxylic acid: An analog with a propyl group.

Uniqueness

(S)-2-Ethylpyrrolidine-2-carboxylic acid is unique due to its specific ethyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it valuable in specialized applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S)-2-ethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1

InChI Key

XLWGHTVXGZCNKN-ZETCQYMHSA-N

Isomeric SMILES

CC[C@]1(CCCN1)C(=O)O

Canonical SMILES

CCC1(CCCN1)C(=O)O

Origin of Product

United States

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